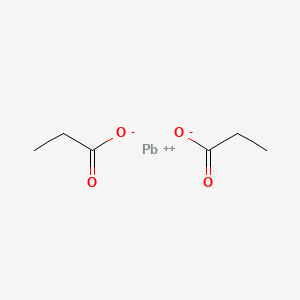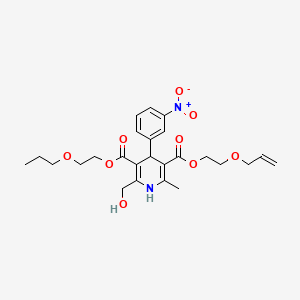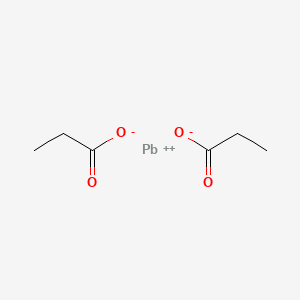
Lead dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead dipropionate is a chemical compound with the molecular formula Pb(C3H5O2)2. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a preservative and bactericide, finding applications in various industries such as leather, paint, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the reactants in an organic solvent to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various organic ligands can be introduced under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide (PbO)
Reduction: Elemental lead (Pb)
Substitution: Lead compounds with different organic ligands
Scientific Research Applications
Lead dipropionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is widely used as a preservative and bactericide in the leather, paint, and dye industries.
Mechanism of Action
The mechanism of action of lead dipropionate involves its interaction with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and energy production, making it effective as a bactericide.
Comparison with Similar Compounds
Lead acetate: Used in similar applications but has different solubility properties.
Lead propionate: Similar in structure but differs in its specific applications and reactivity.
Lead(II) oxide: Used in different industrial applications and has distinct chemical properties.
Uniqueness: Lead dipropionate is unique due to its specific solubility in organic solvents and its effectiveness as a preservative and bactericide. Its ability to undergo various chemical reactions also makes it versatile for different applications.
Properties
CAS No. |
42558-73-6 |
|---|---|
Molecular Formula |
C6H10O4Pb |
Molecular Weight |
353 g/mol |
IUPAC Name |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


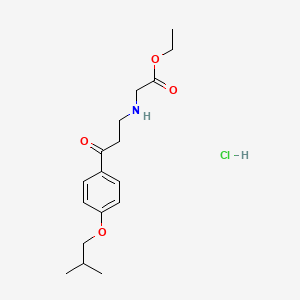
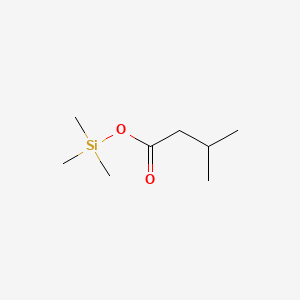
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
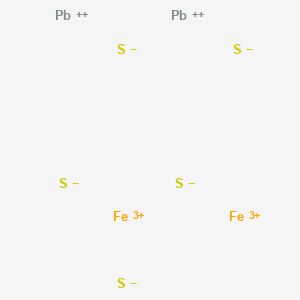
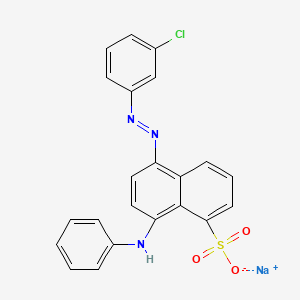
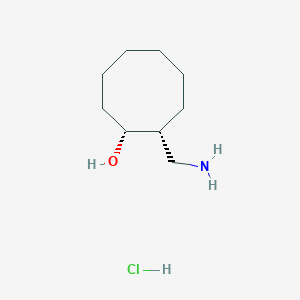
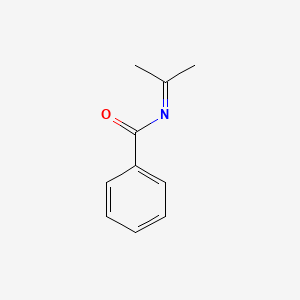
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
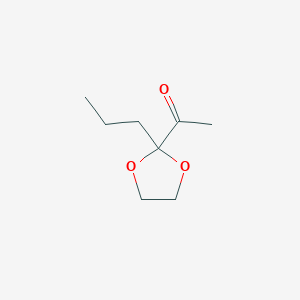
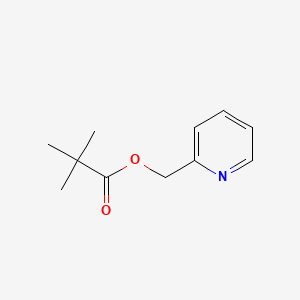
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

